molecular formula C9H16O B13568213 2-(4-Methylcyclohexyl)oxirane

2-(4-Methylcyclohexyl)oxirane

Cat. No.: B13568213
M. Wt: 140.22 g/mol
InChI Key: VAARQPOTUNNGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylcyclohexyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom bonded to two adjacent carbon atoms. The presence of the oxirane ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and industrial applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of oxiranes often involves the epoxidation of alkenes using peracids or other oxidizing agents. The choice of method depends on the desired scale, cost, and specific application of the oxirane compound.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, carboxylic acids.

    Oxidizing Agents: Peracids (e.g., MCPBA).

    Reducing Agents: Lithium aluminum hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)oxirane involves the ring-opening of the oxirane ring by nucleophiles. This reaction can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions. The oxirane ring is highly strained, making it a reactive electrophile that readily undergoes nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

    Cyclohexene Oxide: Another oxirane compound with a similar structure but different substituents.

    Styrene Oxide: An oxirane with a phenyl group, used in similar applications.

    Propylene Oxide: A simpler oxirane used in the production of polyurethanes and other polymers.

Uniqueness: 2-(4-Methylcyclohexyl)oxirane is unique due to its specific substituent, the 4-methylcyclohexyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other oxiranes may not be as effective .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(4-methylcyclohexyl)oxirane

InChI

InChI=1S/C9H16O/c1-7-2-4-8(5-3-7)9-6-10-9/h7-9H,2-6H2,1H3

InChI Key

VAARQPOTUNNGOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.